4-bromo-5-ethynyl-1-methyl-1H-1,2,3-triazole
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Overview
Description
4-Bromo-5-ethynyl-1-methyl-1H-1,2,3-triazole is a heterocyclic compound that belongs to the class of 1,2,3-triazoles. These compounds are known for their diverse applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The presence of a bromine atom and an ethynyl group in its structure makes it a versatile intermediate for various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-5-ethynyl-1-methyl-1H-1,2,3-triazole typically involves the cycloaddition reaction between an azide and an alkyneThe reaction conditions usually involve the use of a solvent such as dimethyl sulfoxide (DMSO) or acetonitrile, and the reaction is carried out at room temperature or slightly elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the yield of the desired product. The use of automated systems and advanced analytical techniques ensures the purity and quality of the compound .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-5-ethynyl-1-methyl-1H-1,2,3-triazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The ethynyl group can be oxidized to form various functional groups such as carboxylic acids or ketones.
Reduction Reactions: The triazole ring can undergo reduction to form dihydrotriazoles.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide salts. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used for the reduction of the triazole ring.
Major Products Formed
Substitution Reactions: The major products are substituted triazoles with various functional groups.
Oxidation Reactions: The major products include carboxylic acids, ketones, and aldehydes.
Reduction Reactions: The major products are dihydrotriazoles.
Scientific Research Applications
4-Bromo-5-ethynyl-1-methyl-1H-1,2,3-triazole has numerous applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, including antiviral and anticancer agents.
Materials Science: It is used in the development of advanced materials such as polymers and nanomaterials.
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules.
Chemical Biology: It is used in bioconjugation reactions to label biomolecules for imaging and diagnostic purposes.
Mechanism of Action
The mechanism of action of 4-bromo-5-ethynyl-1-methyl-1H-1,2,3-triazole involves its interaction with various molecular targets. The bromine atom and the ethynyl group allow it to form covalent bonds with nucleophilic sites on proteins and enzymes. This can lead to the inhibition of enzyme activity or the modulation of protein function. The triazole ring can also participate in hydrogen bonding and π-π interactions, further enhancing its binding affinity to biological targets .
Comparison with Similar Compounds
4-Bromo-5-ethynyl-1-methyl-1H-1,2,3-triazole can be compared with other similar compounds such as:
4-Bromo-1-methyl-1H-1,2,3-triazole: Lacks the ethynyl group, making it less reactive in certain chemical reactions.
5-Ethynyl-1-methyl-1H-1,2,3-triazole: Lacks the bromine atom, reducing its ability to undergo substitution reactions.
4-Bromo-5-ethynyl-1H-1,2,3-triazole: Lacks the methyl group, which can affect its solubility and reactivity.
The presence of both the bromine atom and the ethynyl group in this compound makes it a unique and versatile compound for various applications.
Properties
CAS No. |
1701989-15-2 |
---|---|
Molecular Formula |
C5H4BrN3 |
Molecular Weight |
186 |
Purity |
95 |
Origin of Product |
United States |
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